Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride
Description
Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring fused pyran (oxygen-containing) and pyrrole (nitrogen-containing) rings. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₀H₁₅NO₃·HCl (MW: 233.69 g/mol), with a methyl ester group at the 7a-position and a protonated pyrrolidine nitrogen stabilized by a chloride counterion .
Properties
IUPAC Name |
methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)9-6-10-5-7(9)3-2-4-13-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVFENQGBOPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a pyrrole moiety fused with a pyran ring. The molecular formula is , and it exhibits distinct physical and chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 229.71 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| pH | Not specified |
Anticancer Activity
Recent studies have investigated the anticancer potential of methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride. In vitro assays have demonstrated its efficacy against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative effects of several pyrrole derivatives, methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride was shown to exhibit significant cytotoxicity against melanoma (SH-4) and keratinocyte (HaCaT) cells. The IC50 value for this compound was determined to be approximately 44.63 ± 3.51 µM, indicating potent activity comparable to established chemotherapeutics like Carboplatin (IC50 = 18.2 µM) .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest in the S phase. This was evidenced by flow cytometry analyses demonstrating an increase in S phase populations upon treatment with the compound .
Safety Profile
Safety assessments conducted on mouse embryonic fibroblasts (BALB 3T3) indicated low cytotoxicity and no significant phototoxic potential associated with the compound . This safety profile is crucial for further development in therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate; hydrochloride. Research suggests that modifications at specific positions on the pyrrole ring can enhance selectivity and potency against tumor cells .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at C-3 | Increased functionality |
| Use of β-aldehydes | Greater antiproliferative effect |
| α-Aldehyde derivatives | Reduced activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The compound is compared to three structurally related analogs (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Aromaticity and Conformation: The target compound lacks the extended aromatic systems (e.g., benzo[f]chromeno or naphthalene) seen in , resulting in reduced π-π stacking interactions and lower molecular weight. Its pyran and pyrrole rings likely adopt half-chair (pyran) and envelope (pyrrolidine) conformations, similar to analogs in .
Substituent Effects :
- The methyl ester group in the target compound is smaller and less sterically hindered than the tert-butoxycarbonyl (Boc) group in , making it more reactive in ester hydrolysis or nucleophilic substitution.
- The hydrochloride salt enhances aqueous solubility compared to neutral analogs like , which rely on weak intermolecular interactions (C–H⋯O/π) for crystal stability.
Synthetic Accessibility: The target compound’s simpler structure suggests synthesis via cyclization or ring-closing metathesis, akin to methods for pyrrole carboxylates in . In contrast, fused chromeno-pyrrole systems in require multi-step annulation.
Physicochemical and Reactivity Trends
- Solubility: The hydrochloride salt form of the target compound improves solubility in polar solvents (e.g., water, methanol), whereas analogs like are likely soluble in organic solvents (e.g., DCM, chloroform).
- Thermal Stability : Reduced aromaticity in the target compound may lower melting points compared to fused aromatic systems in , which exhibit higher thermal stability due to rigid crystal packing.
- Reactivity : The methyl ester group is more reactive toward hydrolysis than the Boc-protected carboxylic acid in , which requires strong acidic conditions for deprotection.
Research Implications
The structural simplicity of Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate hydrochloride makes it a versatile intermediate for synthesizing bioactive molecules. Its hydrochloride salt form is advantageous for drug formulation, while analogs like may serve as lead compounds for aromaticity-dependent applications (e.g., fluorescence probes).
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing this compound, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as cyclization of pyrano-pyrrole precursors followed by carboxylation and hydrochlorination. Key steps include:
- Cyclization : Use of acid-catalyzed or base-mediated ring closure under inert atmosphere (e.g., N₂) to avoid oxidation byproducts .
- Impurity Control : Monitor intermediates via HPLC or TLC. For example, Clopidogrel-related compounds (structurally similar) require strict control of tert-butoxycarbonyl (Boc) deprotection during hydrochlorination to prevent residual solvents or incomplete salt formation .
- Data Table : Common impurities and mitigation strategies:
Q. How is the crystal structure of this compound determined, and what parameters define its stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .
- Refinement : Use SHELX programs (e.g., SHELXL) for structure solution. Key parameters: space group (e.g., P2₁/n), cell dimensions (a, b, c, β), and R-factor thresholds (R₁ < 0.05 for high confidence) .
- Data Table : Example crystallographic data from analogous compounds :
| Parameter | Value |
|---|---|
| Space Group | P2₁/n |
| a, b, c (Å) | 13.23, 10.36, 15.09 |
| β (°) | 111.53 |
| R₁/wR₂ | 0.040/0.107 |
Advanced Research Questions
Q. How can computational methods predict reactivity in functionalization reactions (e.g., C–H activation)?
- Methodological Answer : Frontier Molecular Orbital (FMO) analysis identifies reactive sites. For pyrano-pyrrole systems:
- LUMO Localization : The pyridine-like nitrogen in the pyrrole ring is electron-deficient, making it susceptible to nucleophilic attack .
- Validation : Compare DFT-calculated activation energies with experimental yields. For example, methyl acrylate as a dienophile shows higher regioselectivity in Diels-Alder reactions due to LUMO alignment .
- Data Table : FMO energies (eV) for analogous systems :
| Compound | HOMO | LUMO |
|---|---|---|
| Pyrano-pyrrole core | -6.2 | -1.8 |
| Methyl acrylate | -9.1 | -2.3 |
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?
- Methodological Answer :
- Assignment Errors : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, methyl ester protons in similar compounds resonate at δ 3.90–3.95 ppm but may shift due to hydrogen bonding .
- Dynamic Effects : Conformational flexibility (e.g., chair-flipping in hexahydro rings) broadens signals. Variable-temperature NMR (VT-NMR) can freeze rotamers for clearer splitting .
- Data Table : NMR shifts for key functional groups :
| Group | δ (ppm) | Multiplicity |
|---|---|---|
| COOCH₃ | 3.93 | Singlet |
| Pyrano CH₂ | 2.70–2.75 | Multiplet |
Q. What strategies resolve ambiguities in X-ray data refinement for low-resolution or twinned crystals?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For high mosaicity, integrate data with SAINT or APEX3 .
- Low Resolution : Apply restraints (e.g., SIMU, DELU) to thermal parameters and validate via R-free gap analysis (ΔR-free < 5%) .
| Issue | R₁ (Raw Data) | R₁ (Restrained) |
|---|---|---|
| Twinning | 0.15 | 0.07 |
| Low Resolution (>2.0 Å) | 0.12 | 0.09 |
Contradiction Analysis
Q. How to reconcile conflicting reports on hydrogen bonding networks in crystal packing?
- Methodological Answer :
- Validation Tools : Compare Hirshfeld surfaces (CrystalExplorer) and DFT-calculated electrostatic potentials. For example, weak C–H⋯O interactions (2.5–3.0 Å) may be underestimated in low-resolution studies but confirmed via neutron diffraction .
- Case Study : A hexahydro-pyrano compound initially reported with no π-stacking was later found to exhibit slipped-parallel interactions (3.8 Å) after high-pressure crystallography .
Methodological Best Practices
- Synthesis : Always characterize intermediates via LC-MS and elemental analysis to avoid "silent" impurities.
- Crystallography : Deposit raw diffraction data in repositories (e.g., CCDC) for independent validation .
- Computational Workflows : Cross-validate DFT results with multiple functionals (B3LYP, M06-2X) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
